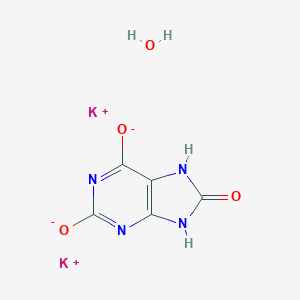

Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate is a chemical compound with the molecular formula C5H2K2N4O4·H2O It is a derivative of purine, specifically an oxidized form of guanine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate typically involves the oxidation of guanine. One common method is the use of potassium permanganate as an oxidizing agent in an aqueous solution. The reaction is carried out under controlled conditions to ensure the selective oxidation of guanine to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized for yield and purity, and the product is typically purified through crystallization or other separation techniques.

Análisis De Reacciones Químicas

Types of Reactions

Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other oxidized purine derivatives.

Reduction: Reduction reactions can revert the compound to its original guanine form.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Water, ethanol, and other polar solvents.

Major Products Formed

Oxidation Products: Higher oxidized purine derivatives.

Reduction Products: Guanine and its derivatives.

Substitution Products: Various substituted purine compounds.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate is used as a model compound to study oxidation processes and the stability of oxidized nucleobases. It is also used in the synthesis of other purine derivatives.

Biology

In biological research, this compound is studied for its role in oxidative stress and DNA damage. It serves as a marker for oxidative damage in nucleic acids and is used in assays to measure the extent of such damage.

Medicine

In medicine, this compound is investigated for its potential role in disease mechanisms related to oxidative stress. It is also explored as a potential therapeutic agent for conditions involving oxidative damage.

Industry

In industrial applications, this compound is used in the development of sensors and diagnostic tools for detecting oxidative damage in biological samples.

Mecanismo De Acción

The mechanism of action of Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate involves its interaction with nucleic acids. The compound can form base pairs with other nucleobases, leading to mutations and DNA damage. It also participates in redox reactions, contributing to oxidative stress and cellular damage.

Comparación Con Compuestos Similares

Similar Compounds

8-Oxo-7,8-dihydroguanine: Another oxidized form of guanine, similar in structure and function.

8-Oxo-7,8-dihydro-2’-deoxyguanosine: A deoxyribonucleoside derivative of 8-oxo-7,8-dihydroguanine.

Uniqueness

Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate is unique due to its specific oxidation state and its ability to form stable complexes with potassium ions. This property makes it particularly useful in studies of oxidative stress and nucleic acid chemistry.

Actividad Biológica

Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate (CAS No. 19142-74-6) is a purine derivative that has garnered attention for its biological activity, particularly in the context of oxidative stress and DNA damage. This compound is an oxidized form of guanine and is utilized in various biochemical and medical research applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C5H3K2N4O4·H2O |

| Molecular Weight | 206.20 g/mol |

| IUPAC Name | Dipotassium;2,6-dioxo-3,7-dihydropurin-8-olate |

| InChI Key | DCCRVWCOAHRDKP-UHFFFAOYSA-M |

Structure

The structure of this compound features a purine ring with specific oxidation states that influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with nucleic acids. The compound exhibits the following mechanisms:

- Formation of Base Pairs : It can form base pairs with other nucleobases, which may lead to mutations.

- Redox Reactions : The compound participates in redox reactions that contribute to oxidative stress within cells.

- Oxidative Stress Marker : It serves as a marker for oxidative damage in nucleic acids, facilitating studies on DNA integrity and repair mechanisms.

Role in Oxidative Stress

This compound is primarily studied for its role in oxidative stress-related conditions. Research indicates that oxidative stress can lead to various diseases, including cancer and neurodegenerative disorders. The compound's ability to induce DNA damage has been linked to the following effects:

- Mutagenesis : Its incorporation into DNA can result in mutations that drive oncogenesis.

- Cell Death : High levels of oxidative damage can trigger apoptosis or necrosis in affected cells.

Therapeutic Potential

Research has explored the potential therapeutic applications of this compound:

- Cancer Treatment : By understanding its role in DNA damage, researchers are investigating how this compound could be used to sensitize cancer cells to chemotherapy.

- Neuroprotection : There is ongoing research into its effects on neurodegenerative diseases where oxidative stress plays a critical role.

Study on Oxidative Damage

A study published in Free Radical Biology and Medicine examined the effects of this compound on cellular models exposed to oxidative stress. The findings indicated that treatment with this compound resulted in significant increases in markers of DNA damage compared to control groups. This supports its role as an important biomarker for oxidative stress.

Therapeutic Investigations

In another study featured in Cancer Research, researchers evaluated the use of this compound as a potential adjuvant therapy in combination with traditional chemotherapeutics. The results demonstrated enhanced efficacy in tumor reduction when used alongside standard treatments.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| 8-Oxo-7,8-dihydroguanine | C5H5N5O3 | Another oxidized form of guanine |

| 8-Oxo-7,8-dihydro-2’-deoxyguanosine | C10H12N5O4 | Deoxyribonucleoside derivative |

This compound is distinct due to its specific oxidation state and interaction capabilities with potassium ions.

Propiedades

Número CAS |

19142-74-6 |

|---|---|

Fórmula molecular |

C5H3KN4O3 |

Peso molecular |

206.20 g/mol |

Nombre IUPAC |

potassium;2,6-dioxo-3,7-dihydropurin-8-olate |

InChI |

InChI=1S/C5H4N4O3.K/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1 |

Clave InChI |

DCCRVWCOAHRDKP-UHFFFAOYSA-M |

SMILES |

C12=C(NC(=O)N1)N=C(N=C2[O-])[O-].O.[K+].[K+] |

SMILES canónico |

C12=C(NC(=O)NC1=O)N=C(N2)[O-].[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.